molecular formula C20H25NO6 B11022470 N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine

Cat. No.: B11022470
M. Wt: 375.4 g/mol
InChI Key: MIKWOQPDLWFLKK-QGHHPUGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-METHYL-2-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, leading to a cascade of biochemical reactions that result in its observed biological effects. For example, its anti-inflammatory properties may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar compounds include other coumarin derivatives such as warfarin and dicoumarol. Compared to these compounds, 3-METHYL-2-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID has unique structural features that may confer distinct biological activities. For instance, the presence of additional methyl groups and the specific arrangement of functional groups can influence its reactivity and interaction with biological targets .

Conclusion

3-METHYL-2-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

(2S,3R)-3-methyl-2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid

InChI

InChI=1S/C20H25NO6/c1-6-10(2)17(19(23)24)21-16(22)9-26-15-8-7-14-11(3)12(4)20(25)27-18(14)13(15)5/h7-8,10,17H,6,9H2,1-5H3,(H,21,22)(H,23,24)/t10-,17+/m1/s1

InChI Key

MIKWOQPDLWFLKK-QGHHPUGFSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C

Origin of Product

United States

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